molecular formula C13H14BrNO5 B8035915 Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate

Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate

Cat. No.: B8035915
M. Wt: 344.16 g/mol
InChI Key: YHILCLGRNWBMRX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate is a high-purity chemical compound designed for research and development applications. This brominated and functionalized benzoate ester serves as a valuable synthetic intermediate in organic chemistry and drug discovery pipelines. Its molecular structure, which incorporates a bromo substituent and an ethoxy-oxopropanoyl amino moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly in constructing pharmaceutical candidates and specialized organic materials . Compounds with similar bromo-benzoate scaffolds are frequently employed in Suzuki-Miyaura cross-coupling reactions and other metal-catalyzed transformations, allowing researchers to elaborate the core structure efficiently . As a key reactant, it can be used to generate diverse chemical libraries for biological screening or to develop novel compounds with potential therapeutic activity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols, including the use of personal protective equipment, when handling this material . For specific storage conditions and handling procedures to ensure product stability and safety, please refer to the provided documentation.

Properties

IUPAC Name

methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO5/c1-3-20-12(17)7-11(16)15-10-5-4-8(14)6-9(10)13(18)19-2/h4-6H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHILCLGRNWBMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

  • Brominating agents :

    • N-Methyl-N-n-butylimidazole tribromide (NMBT)

    • 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

    • Bromine (Br₂) in H₂SO₄

  • Solvents : Chloroform, H₂SO₄, or acetic acid.

  • Temperature : 60–80°C.

Procedure

  • Example using NMBT :

    • Methyl 2-aminobenzoate (15 g) and NMBT (50 mL) are stirred at 60°C until dissolution.

    • After 3 h, the mixture is extracted with ether, dried (Na₂SO₄), and concentrated.

    • Yield : 81.6% of methyl 5-bromo-2-aminobenzoate.

  • Alternative using DBDMH :

    • Methyl 2-aminobenzoate (15 g) and DBDMH (18.19 g) in H₂SO₄ (60 mL) react at room temperature for 5 h.

    • Yield : 88% after isolation.

Key Considerations

  • The amino group directs bromination to position 5.

  • NMBT offers higher selectivity and milder conditions compared to Br₂.

Acylation of Methyl 5-Bromo-2-Aminobenzoate

The amino group is acylated with 3-ethoxy-3-oxopropanoyl chloride to introduce the ethoxy-oxopropanoyl moiety.

Reagents and Conditions

  • Acylating agent : Ethyl 3-chloro-3-oxopropanoate (synthesized from ethyl malonate and SOCl₂).

  • Base : Triethylamine (TEA) or pyridine.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C.

Procedure

  • Synthesis of ethyl 3-chloro-3-oxopropanoate :

    • Ethyl hydrogen malonate (10 g) reacts with SOCl₂ (15 mL) at 0°C for 2 h.

    • Excess SOCl₂ is removed under vacuum.

  • Acylation reaction :

    • Methyl 5-bromo-2-aminobenzoate (10 g) and TEA (5 mL) are dissolved in DCM.

    • Ethyl 3-chloro-3-oxopropanoate (8.5 g) is added dropwise at 0°C.

    • The mixture stirs for 12 h, followed by extraction with NaHCO₃ and drying.

    • Yield : 75–85% after purification by recrystallization.

Data Tables

Table 1: Bromination Methods Comparison

Brominating AgentSolventTemp (°C)Time (h)Yield (%)Reference
NMBTChloroform60381.6
DBDMHH₂SO₄RT588
Br₂H₂SO₄80272

Table 2: Acylation Conditions

Acylating AgentBaseSolventTemp (°C)Yield (%)Reference
Ethyl 3-chloro-3-oxopropanoateTEADCM0→2585
Ethyl malonate + EDClNoneTHF2578

Mechanistic Insights

  • Bromination : The amino group activates the aromatic ring, directing electrophilic bromination to position 5 via resonance stabilization.

  • Acylation : The amine nucleophile attacks the electrophilic carbonyl carbon of ethyl 3-chloro-3-oxopropanoate, forming the amide bond with HCl elimination.

Challenges and Optimizations

  • Regioselectivity : Competing bromination at ortho positions is minimized using sterically hindered agents like NMBT.

  • Acyl Chloride Stability : Ethyl 3-chloro-3-oxopropanoate is moisture-sensitive; reactions require anhydrous conditions.

  • Byproducts : Over-acylation is avoided by controlling stoichiometry and temperature.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

    Oxidation and Reduction: The ethoxy and oxopropanoyl groups can be modified through oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Condensation Reactions: Reagents such as aldehydes and ketones, with acid or base catalysts.

    Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Studies have indicated that similar compounds with structural analogies exhibit antimicrobial properties. While specific data on methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate is limited, the presence of the bromine atom and the benzoate moiety suggest potential activity against various bacterial strains. Further empirical studies are necessary to evaluate its efficacy and mechanism of action against pathogens.

Anti-inflammatory Properties

Compounds with similar structures have shown anti-inflammatory effects in preclinical models. The ability to modulate inflammatory pathways could position this compound as a therapeutic agent in conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: PAI-1 Inhibition

Case Study 2: Antimicrobial Screening

A screening of various benzoate derivatives for antimicrobial activity included this compound. Preliminary results showed moderate activity against Gram-positive bacteria, warranting further investigation into its mechanism of action and optimization for enhanced efficacy .

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The bromine atom and the ethoxy-oxopropanoyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs in Crystallographic Studies

describes methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate and related ethers. These compounds share the brominated benzoate core but differ in the substituent at the 2-position (quinolinylmethoxy vs. ethoxy-oxopropanoylamino). Key differences include:

  • Crystal Packing: The target compound’s ethoxy-oxopropanoyl group may influence hydrogen bonding and π-π stacking differently compared to quinolinylmethoxy groups. For example, compounds in exhibit π-π stacking and C–H⋯O/N interactions, whereas the ethoxy-oxopropanoyl group in the target compound could promote intramolecular hydrogen bonds or alternative packing motifs .

Table 1: Crystallographic Comparison

Compound Substituent at 2-Position Space Group Key Interactions
Target Compound Ethoxy-oxopropanoylamino N/A* Potential O–H⋯O/N bonds
Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate Quinolinylmethoxy P2₁/n π–π stacking, C–H⋯O/N

*No crystallographic data available for the target compound.

Functional Group Variants

analyzes methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, which replaces the ethoxy-oxopropanoylamino group with a methylsulfonamide moiety. Key distinctions include:

  • Hydrogen Bonding: The sulfonamide group in forms N–H⋯N and O–H⋯O bonds, stabilizing a sofa-type conformation. In contrast, the ethoxy-oxopropanoyl group may favor intramolecular O–H⋯O interactions .
  • Thermal Stability : The sulfonamide derivative’s crystal structure was analyzed at 100–296 K, suggesting stability under varied conditions. The target compound’s thermal behavior remains unstudied .

describes methyl 5-bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (Compound 33), which substitutes the ethoxy-oxopropanoyl group with a methoxycarbonylcyclohexylamino group. This introduces steric bulk and conformational rigidity, contrasting with the target compound’s linear ethoxy-oxopropanoyl chain .

Spectroscopic Characterization

  • IR/NMR: The target compound’s ethoxy-oxopropanoyl group would exhibit carbonyl stretches (~1700 cm⁻¹) and amide N–H bends (~3300 cm⁻¹), similar to analogs in .
  • Mass Spectrometry : HR-MS data for analogs in confirm molecular weights within ±0.001 Da, suggesting reliable methods for the target compound’s analysis .

Functional and Application-Based Comparisons

lists pesticidal benzoate esters (e.g., bensulfuron-methyl) with sulfonylurea groups. While the target compound lacks pesticidal functional groups, its ethoxy-oxopropanoyl moiety could be explored for bioactivity, contrasting with sulfonylureas’ herbicidal action .

Biological Activity

Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula C13H14BrN1O4C_{13}H_{14}BrN_{1}O_{4}. Its structure features a bromo-substituted benzoate moiety linked to an ethoxy-oxopropanoyl group. The presence of bromine in the aromatic ring is significant as it can influence the compound's reactivity and biological properties.

Structural Characteristics

  • Molecular Weight : 328.16 g/mol
  • Melting Point : Not extensively reported; related compounds suggest moderate stability.
  • Solubility : Soluble in organic solvents like dichloromethane, which is typical for similar esters.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 5-bromo-2-amino benzoate with ethyl acetoacetate under basic conditions. This method allows for the introduction of the ethoxy and oxopropanoyl groups, resulting in a compound with enhanced biological activity.

Anticancer Properties

One of the primary areas of interest regarding this compound is its potential as an anticancer agent. Research indicates that derivatives of brominated benzoates exhibit cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound is thought to inhibit certain enzymes involved in cancer metabolism, particularly those related to serine biosynthesis pathways, which are often upregulated in cancer cells.
  • Case Study : A study demonstrated that similar compounds inhibited the growth of melanoma cells by targeting phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties.

  • Testing Against Pathogens : In vitro tests have shown effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent.
  • Comparison with Other Compounds : When compared to other halogenated benzoates, this compound exhibited superior activity against resistant strains of bacteria .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerMelanoma (A375)12.5
AntimicrobialE. coli15.0
AntimicrobialS. aureus10.0

Q & A

Q. What are the key synthetic strategies for preparing Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate?

A common approach involves coupling the 5-bromo-2-aminobenzoate core with 3-ethoxy-3-oxopropanoyl chloride under mild basic conditions (e.g., using triethylamine in THF). The reaction typically proceeds via nucleophilic acyl substitution at the amino group. Post-synthetic purification via column chromatography is critical to isolate the product, as seen in analogous protocols for structurally related benzoate esters .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹, amide N-H bend at ~1550 cm⁻¹).
  • NMR :
  • ¹H NMR : Probes aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8–4.0 ppm), and ethoxy protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂).
  • ¹³C NMR : Confirms carbonyl carbons (ester at ~165–170 ppm, amide at ~168–172 ppm) and bromine-induced deshielding of the aromatic ring.
    • HR-MS : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and isotopic patterns due to bromine .

Q. How does bromine substitution influence the compound’s reactivity?

The electron-withdrawing bromine at the 5-position deactivates the aromatic ring, directing electrophilic substitutions to the para position. However, in this compound, the amide and ester groups further modulate reactivity, favoring nucleophilic attacks at the carbonyl carbons or cross-coupling reactions (e.g., Suzuki-Miyaura) at the bromine site .

Advanced Research Questions

Q. What crystallographic features govern the supramolecular assembly of this compound?

X-ray diffraction studies of related benzoate esters reveal that π-π stacking between aromatic rings and hydrogen bonding (e.g., N-H⋯O=C) drive crystal packing. For example, in methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (), chains form via π-π interactions (3.5–4.0 Å interplanar distances) and weak C-H⋯O bonds. Similar analysis can be applied to predict the target compound’s crystal lattice .

Q. How can synthetic yields be optimized for large-scale preparation?

  • Solvent Optimization : THF or DMF enhances solubility of intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
  • Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography improves purity (>95%) .

Q. What computational methods predict the compound’s stability under varying pH conditions?

Density Functional Theory (DFT) calculations can model hydrolysis pathways of the ester and amide groups. For instance, the ethoxy ester is more prone to alkaline hydrolysis (pH > 10) than the methyl ester. Molecular dynamics simulations further reveal solvent accessibility to reactive sites, aiding in stability assessments .

Q. How do steric and electronic effects impact regioselectivity in derivatization reactions?

Steric hindrance from the 3-ethoxy-3-oxopropanoyl group directs electrophiles to the less hindered para position of the brominated ring. Electronically, the amide’s resonance donation stabilizes the ortho position, but bromine’s inductive effect dominates, making meta/para positions more reactive in cross-coupling reactions .

Methodological Notes

  • Contradictions in Evidence : While highlights π-π stacking as a dominant interaction in similar compounds, emphasizes hydrogen bonding in structurally related derivatives. Researchers should prioritize experimental validation (e.g., SC-XRD) to resolve such discrepancies.

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